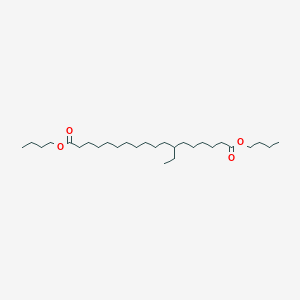

Dibutyl 7-ethyloctadecanedioate

Beschreibung

Dibutyl sebacate (CASRN 109-43-3) is an aliphatic diester derived from sebacic acid (decanedioic acid) and butanol. It is widely used as a plasticizer in polymers, a lubricant in industrial applications, and a solvent in cosmetics due to its low volatility, high stability, and biocompatibility . Structurally, it consists of a 10-carbon aliphatic chain flanked by two butyl ester groups (Table 1). Key properties include:

Eigenschaften

CAS-Nummer |

112396-38-0 |

|---|---|

Molekularformel |

C28H54O4 |

Molekulargewicht |

454.7 g/mol |

IUPAC-Name |

dibutyl 7-ethyloctadecanedioate |

InChI |

InChI=1S/C28H54O4/c1-4-7-24-31-27(29)22-18-14-12-10-9-11-13-16-20-26(6-3)21-17-15-19-23-28(30)32-25-8-5-2/h26H,4-25H2,1-3H3 |

InChI-Schlüssel |

RMPUPAZTNDNNNG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CCCCCCCCCCC(CC)CCCCCC(=O)OCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 7-ethyloctadecanedioate typically involves the esterification of 7-ethyloctadecanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-ethyloctadecanedioic acid+2 butanol→dibutyl 7-ethyloctadecanedioate+water

Industrial Production Methods

In an industrial setting, the production of dibutyl 7-ethyloctadecanedioate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl 7-ethyloctadecanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dibutyl 7-ethyloctadecanedioate has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Employed in the manufacture of various consumer products, including cosmetics, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of dibutyl 7-ethyloctadecanedioate involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. In biological systems, it may interact with hormone receptors and enzymes, potentially disrupting normal hormonal functions and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Key Property Comparison

Key Observations :

Chain Length : Dibutyl adipate has a shorter aliphatic chain (6 carbons vs. 10 carbons), but its biodegradability and toxicity profile align with dibutyl sebacate due to shared ester functionality .

Ester Group: Diisopropyl sebacate retains the 10-carbon chain but uses isopropyl esters.

Aromatic vs. Aliphatic Esters : Dibutyl phthalate, an aromatic ester, exhibits higher bioaccumulation (BCF > 1,000) and acute aquatic toxicity (EC50 < 1 mg/L) due to its rigid benzene ring, which resists degradation and enhances lipid solubility .

Toxicological and Environmental Fate Comparisons

Human Health Hazards

- Dibutyl Sebacate: No evidence of carcinogenicity, reproductive toxicity, or developmental effects at relevant exposure levels. Analog data (dibutyl adipate, diisopropyl sebacate) support low concern for systemic toxicity .

- Dibutyl Phthalate: Classified as a reproductive toxicant (Category 1B) with evidence of endocrine disruption and developmental abnormalities .

Environmental Fate

- Persistence : Aliphatic diesters (sebacate, adipate, isopropyl sebacate) degrade rapidly in water and soil, meeting OECD ready biodegradability criteria. In contrast, dibutyl phthalate persists due to aromatic stability .

- Bioaccumulation : Aliphatic diesters show low bioaccumulation (BCF < 100), while dibutyl phthalate’s BCF exceeds 1,000, posing risks to aquatic food chains .

Regulatory and Application Differences

- Dibutyl Sebacate : Designated as a low-priority substance by the EPA, reflecting its safety profile. Preferred in cosmetics and medical devices .

- Dibutyl Phthalate : Restricted under REACH and FDA regulations due to reproductive toxicity. Being phased out in consumer products .

Research Findings and Data Gaps

- Data Sources : EPA relied on analogs to address data gaps in dibutyl sebacate’s developmental toxicity, confirming low hazard via read-across assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.